Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic organic compound It is characterized by the presence of an amino group, a fluorine atom, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzene and 2-methylpropan-2-yl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran. The temperature and reaction times are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Methyl 3-(2-amino-4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Uniqueness
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.
Biological Activity
Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic compound with a complex structure, characterized by its unique functional groups that may confer significant biological activity. This article explores the biological properties, potential pharmacological applications, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H21FN2O, with a molecular weight of approximately 297.34 g/mol. The compound features:
- An amino group (–NH2)
- A fluorine atom on the phenyl ring
- A tert-butoxycarbonyl group (–OC(=O)C(CH3)3)
These structural elements suggest potential interactions with biological targets, particularly in medicinal chemistry applications.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, the presence of an amino group and a fluorinated phenyl ring can enhance interactions with cancer cell receptors, potentially leading to apoptosis in malignant cells. Preliminary studies suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in studies involving similar derivatives. Enzyme inhibition is crucial for drug development, especially for conditions like cancer and metabolic disorders. The tert-butoxycarbonyl group may enhance the compound's stability and bioavailability, further contributing to its inhibitory effects on target enzymes.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-(4-fluorophenyl)-2-amino propanoate | C15H20FNO | Lacks tert-butoxycarbonyl group; simpler structure |
Methyl 3-(4-chlorophenyl)-2-amino propanoate | C15H20ClNO | Chlorine instead of fluorine; similar biological activity |
Methyl 3-(4-bromophenyl)-2-amino propanoate | C15H20BrNO | Bromine substituent; potential for similar interactions |
The unique combination of functional groups in this compound may enhance its stability and biological activity compared to these analogs.
Case Studies and Research Findings
- Anticancer Studies : A study investigating the cytotoxic effects of fluorinated compounds on breast cancer cell lines demonstrated that modifications in the phenyl ring significantly influenced the compounds' potency. This compound showed promising results in inducing cell death, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research focused on enzyme inhibitors highlighted that compounds with similar amino and fluorinated structures could effectively inhibit proteases involved in tumor progression. The tert-butoxycarbonyl group may facilitate these interactions by improving solubility and enzyme affinity.
Properties
Molecular Formula |
C15H21FN2O4 |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20) |
InChI Key |
ZLALPPKZZSRIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC |
Origin of Product |
United States |
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